molecular formula C20H16O2 B8735949 2,7-Dimethoxytriphenylene

2,7-Dimethoxytriphenylene

Cat. No.: B8735949
M. Wt: 288.3 g/mol
InChI Key: MDILQAKUYPNNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethoxytriphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative of triphenylene, featuring two methoxy (-OCH₃) groups at the 2 and 7 positions of the fused aromatic ring system. The introduction of methoxy groups alters the electronic and steric profile of the parent compound, enhancing solubility in polar solvents and modifying intermolecular interactions.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2,7-dimethoxytriphenylene

InChI

InChI=1S/C20H16O2/c1-21-13-7-9-17-18-10-8-14(22-2)12-20(18)16-6-4-3-5-15(16)19(17)11-13/h3-12H,1-2H3

InChI Key

MDILQAKUYPNNON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Data for analogs are sourced from the provided evidence, while inferences for 2,7-dimethoxytriphenylene are based on substituent trends.

Property Triphenylene 2,7-Dibromotriphenylene This compound (Inferred)
Molecular Formula C₁₈H₁₂ C₁₈H₁₀Br₂ C₂₀H₁₆O₂
Molecular Weight (g/mol) 228.29 386.08 ~288.34 (calculated)
Substituents None Bromine (electron-withdrawing) Methoxy (electron-donating)
Solubility Low in polar solvents Moderate in halogenated solvents Higher in polar solvents (e.g., DMSO)
Electronic Effects Planar π-conjugation Reduced electron density due to Br Enhanced electron density due to -OCH₃
Thermal Stability High (melting point ~250°C) Moderate (Br substituents reduce stability) Likely lower than parent due to steric hindrance
Applications Organic electronics, LC phases Cross-coupling reactions, synthesis Potential in optoelectronics, sensors

Key Findings:

Electronic Modifications: Methoxy groups in this compound donate electron density via resonance, raising the HOMO energy level compared to brominated analogs. This contrasts with 2,7-dibromotriphenylene, where bromine withdraws electron density, lowering HOMO levels and enhancing oxidative stability .

Reactivity and Synthesis :

  • Brominated derivatives like 2,7-dibromotriphenylene are versatile intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups may direct electrophilic substitution or participate in demethylation under harsh conditions .
  • Functionalization strategies for triphenylene derivatives often rely on regioselective metalation, as demonstrated in studies on 4-bromobenzo[c][2,7]naphthyridine (a structurally similar PAH) using TMPMgCl∙LiCl at low temperatures .

Material Performance :

  • Triphenylene’s high thermal stability makes it suitable for high-temperature applications, but substituted derivatives trade stability for tunable properties. For example, methoxy groups enhance solubility, facilitating solution-processed device fabrication, while bromine supports modular synthesis of complex architectures .

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